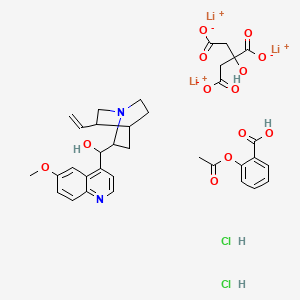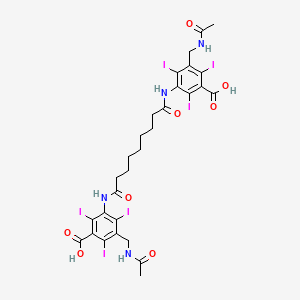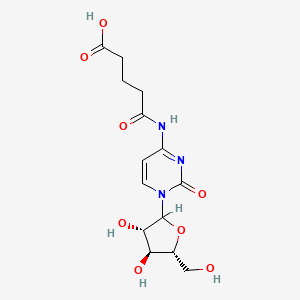
C.I. Basic Red 29
Übersicht
Beschreibung
C.I. Basic Red 29, also known as this compound, is a useful research compound. Its molecular formula is C19H17ClN4S and its molecular weight is 368.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation
One significant application of Basic Red 29 is in the study of its photocatalytic degradation. Research indicates that Basic Red 29, alongside other dyes, can be effectively degraded in aqueous solutions through photocatalytic processes. For instance, the UV/TiO2/periodate system has been shown to facilitate the degradation and mineralization of Basic Red 29 in both single and binary mixtures, demonstrating substantial reductions in dye concentration under varying conditions such as periodate ion concentration, pH, and irradiation time (Gözmen, Turabik, & Hesenov, 2009).
Electrochemical Oxidation
Electrochemical oxidation presents another area where Basic Red 29 has been actively researched. Studies utilizing diamond anode technology have shown high efficiency in the electrochemical degradation of Basic Red 29 solutions, achieving over 99% removal under optimized conditions. This method also extends to textile wastewater treatment, indicating a promising avenue for industrial wastewater management while significantly reducing toxicity (Koparal, Yavuz, Gürel, & Oğütveren, 2007).
Adsorption Studies
The adsorption behavior of Basic Red 29 on various substrates has been explored to understand its interaction with natural and engineered materials. Studies assessing the adsorption efficiency of activated carbon and conducting polymer composites for Basic Red 29 removal from aqueous solutions highlight the potential for using these materials in dye removal processes. This research suggests that certain composites can offer effective solutions for treating water contaminated with Basic Red 29, underlining the importance of material science in environmental remediation efforts (Geetha & Palanisamy, 2016).
Safety and Hazards
Zukünftige Richtungen
A study has investigated the use of natural red clay for the removal of “C.I. Basic Red 29” dye from aqueous solutions . The study found that red clay demonstrated superior adsorption capacity for “this compound” dye removal compared with other adsorbents reported in the literature . This suggests that red clay could be a promising material for dye removal in the future .
Wirkmechanismus
Action Environment
The action of Basic Red 29, like many dyes, can be influenced by various environmental factors. These may include the pH of the solution, the presence of other chemicals, and the temperature. For instance, a study on the treatment of Basic Red 29 dye solution found that factors such as current density, initial pH, supporting electrolyte, and initial dye concentration can influence the dye removal efficiency .
Biochemische Analyse
Biochemical Properties
C.I. Basic Red 29 plays a significant role in biochemical reactions, particularly in the context of its interaction with various biomolecules. The compound interacts with enzymes, proteins, and other biomolecules through electrostatic interactions and hydrogen bonding. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can lead to the modulation of enzyme activity, affecting the overall cellular redox state. Additionally, C.I. Basic Red 29 can bind to proteins such as albumin, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In fibroblasts, this compound has been observed to induce oxidative stress, leading to increased production of reactive oxygen species (ROS). This oxidative stress can result in DNA damage, lipid peroxidation, and protein oxidation. Furthermore, this compound influences cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound has been shown to upregulate the expression of pro-apoptotic genes such as Bax and downregulate anti-apoptotic genes like Bcl-2, thereby promoting apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the dye to cellular DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, resulting in mutations and altered gene expression. Additionally, this compound can inhibit the activity of key enzymes involved in cellular metabolism, such as cytochrome P450 enzymes. This inhibition can disrupt metabolic processes and lead to the accumulation of toxic metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as pH, temperature, and light exposure. Over extended periods, this compound can undergo degradation, leading to the formation of degradation products that may have different biological activities. Long-term exposure to C.I. Basic Red 29 in in vitro studies has shown that the compound can cause persistent oxidative stress and chronic inflammation in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At high doses, this compound can induce severe toxicity, including hepatotoxicity and nephrotoxicity. Animal studies have shown that high doses of C.I. Basic Red 29 can lead to significant liver and kidney damage, characterized by elevated levels of liver enzymes and renal biomarkers .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by phase I and phase II enzymes, including cytochrome P450 enzymes and glutathione S-transferases. These enzymes facilitate the conversion of this compound into more water-soluble metabolites that can be excreted from the body. The metabolic flux of C.I. Basic Red 29 can influence the levels of various metabolites, potentially leading to metabolic imbalances .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via endocytosis and passive diffusion. Once inside the cell, this compound can bind to intracellular proteins and organelles, influencing its localization and accumulation. Transporters such as organic anion-transporting polypeptides (OATPs) may also play a role in the cellular uptake and distribution of C.I. Basic Red 29 .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria. In the nucleus, this compound can interact with DNA and nuclear proteins, affecting gene expression and chromatin structure. In the mitochondria, the compound can disrupt mitochondrial function, leading to impaired energy production and increased ROS generation. Post-translational modifications and targeting signals may direct C.I. Basic Red 29 to specific subcellular compartments .
Eigenschaften
IUPAC Name |
(1-methyl-2-phenylindol-3-yl)-(3-methyl-1,3-thiazol-3-ium-2-yl)diazene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N4S.ClH/c1-22-12-13-24-19(22)21-20-17-15-10-6-7-11-16(15)23(2)18(17)14-8-4-3-5-9-14;/h3-13H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAVHUWINYPPKT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=CS4)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0030900 | |
| Record name | C.I. Basic Red 29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0030900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42373-04-6, 98822-85-6 | |
| Record name | Thiazolium, 3-methyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42373-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basic Red 29 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042373046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolium, 3-methyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Basic Red 29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0030900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-[(1-methyl-2-phenyl-1H-indol-3-yl)azo]thiazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC RED 29 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTJ572L493 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-2-methyl-6,8-bis(methylamino)octahydro-2h-pyrano[2,3-b][1,4]benzodioxine-4a,7,9(10ah)-triol](/img/structure/B1218317.png)

![3,9-Di(ethylidene)-2,4,8,10-tetraoxaspiro[5.5]undecane;hexane-1,6-diol;[4-(hydroxymethyl)cyclohexyl]methanol](/img/no-structure.png)











